![molecular formula C22H22ClN5O4 B2553375 7-(2-Chlorophenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538320-12-6](/img/structure/B2553375.png)
7-(2-Chlorophenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "7-(2-Chlorophenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide" is a structurally complex molecule that likely exhibits interesting chemical and biological properties due to its diverse functional groups and heterocyclic core. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds, such as those described in the provided papers, often involves multi-step reactions that can include the formation of intermediates, use of catalysts, and regioselective processes. For example, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides involves a three-step process starting from methyl 5-amino-1H-pyrazole-4-carboxylate, followed by chlorination and subsequent reactions with various nucleophiles in the presence of a Pd-catalyst . This suggests that the synthesis of the compound may also require careful planning to achieve the desired substitution pattern and to protect reactive functional groups during the synthesis.
Molecular Structure Analysis
The molecular structure of related compounds, such as 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, has been characterized in different crystal environments, revealing the importance of hydrogen bonding and π-π stacking interactions in the supramolecular architecture . These interactions are crucial for the stability and properties of the crystal form. Therefore, it is reasonable to assume that the compound of interest may also exhibit specific intermolecular interactions that could influence its crystalline structure and potentially its biological activity.
Chemical Reactions Analysis
The reactivity of similar heterocyclic compounds can be influenced by the presence of substituents on the core structure. For instance, the synthesis of N-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine isomers and their subsequent reactions to form tricyclic derivatives demonstrate the potential for nucleophilic substitution reactions . This indicates that the compound may also undergo various chemical reactions, particularly at reactive sites such as the chlorophenyl moiety or the carboxamide group.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are often determined by their molecular structure. For example, the antimicrobial activity of N,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides is a direct result of their structural features . Although the exact properties of the compound are not provided, it can be inferred that its physical properties such as solubility, melting point, and stability, as well as its chemical properties like reactivity and biological activity, would be influenced by its molecular framework and the nature of its substituents.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Research has demonstrated various methodologies for synthesizing [1,2,4]triazolo[1,5-a]pyrimidine derivatives and related compounds, highlighting their potential in generating new chemical entities. For instance, a study by El-Agrody et al. (2001) presented the heteroaromatization with 4-Hydroxycoumarin Part II, which includes the synthesis of new Pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and Pyrimido[1,6-b]-[1,2,4]triazine Derivatives, showcasing a diverse range of possible applications for such compounds in medicinal chemistry and drug design (El-Agrody et al., 2001).
Antimicrobial and Antioxidant Activities
The biological activities of [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been a significant area of research. Gilava et al. (2020) synthesized a series of these compounds and evaluated them for their antimicrobial and antioxidant activities. This study underscores the potential of such compounds in developing new antimicrobial agents (Gilava et al., 2020).
Supramolecular Chemistry
In supramolecular chemistry, the design and synthesis of novel compounds with specific interaction capabilities are crucial. Fonari et al. (2004) investigated the dihydropyrimidine-2,4-(1H,3H)-dione functionality as a module for novel crown-containing hydrogen-bonded supramolecular assemblies, highlighting the structural versatility and potential applications of these compounds in materials science and nanotechnology (Fonari et al., 2004).
Crystallography and Structural Analysis
Structural analysis provides insights into the physical and chemical properties of new compounds. Boechat et al. (2014) detailed the crystal structures of two anhydrous and one hydrated 7-(arylamino)-5-methyl-2-(trifluoromethyl)-[1,2,4]-triazolo-[1,5-a]pyrimidine derivatives. Such studies are fundamental in understanding the intermolecular interactions and stability of these compounds, which is vital for their potential application in drug design and development (Boechat et al., 2014).
Eigenschaften
IUPAC Name |
7-(2-chlorophenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O4/c1-11-17(20(24)29)18(13-7-5-6-8-14(13)23)28-22(25-11)26-21(27-28)12-9-15(30-2)19(32-4)16(10-12)31-3/h5-10,18H,1-4H3,(H2,24,29)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJDGEFYFKTMHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)N1)C4=CC=CC=C4Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Chlorophenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide](/img/structure/B2553293.png)
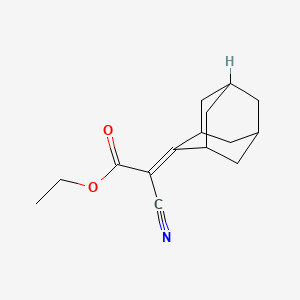
![N-(2-ethoxyphenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2553298.png)
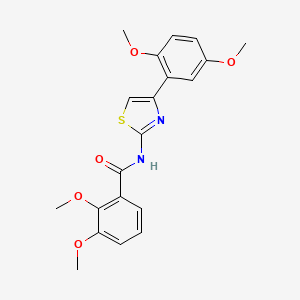
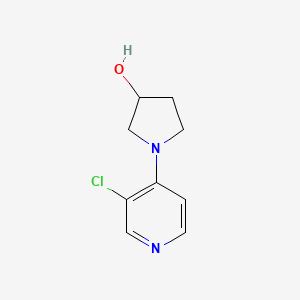
![N-(3,4-dichlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553305.png)
![1-[(Tert-butoxy)carbonyl]-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2553307.png)
![3-(Tert-butyl)-2-((4-chlorophenyl)carbonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2553308.png)
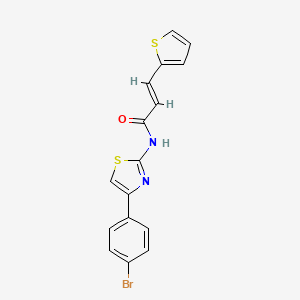
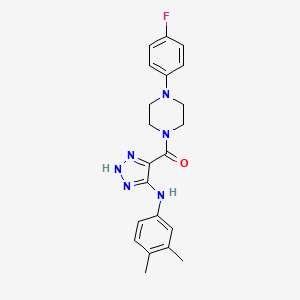
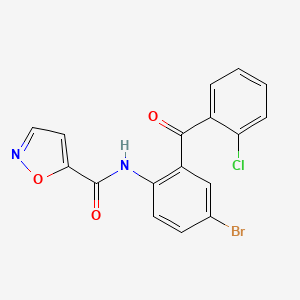
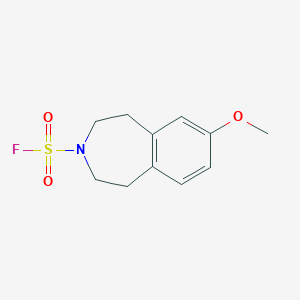
![N-(2-chlorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2553315.png)